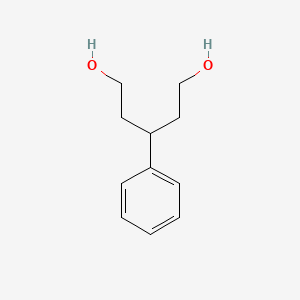

3-Phenylpentane-1,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpentane-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCODQYLSDNRUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540532 | |

| Record name | 3-Phenylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

829-27-6 | |

| Record name | 3-Phenylpentane-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Scalable and Chemoselective Synthesis of 3-Phenylpentane-1,5-diol

Executive Summary

3-Phenylpentane-1,5-diol (CAS: 1460-60-2) is a critical C2-symmetric building block used in the synthesis of high-performance polyesters, polyurethanes, and as a chiral scaffold precursor in pharmaceutical development. Its synthesis presents a specific chemoselectivity challenge: reducing two terminal carboxyl/ester groups while preserving the internal aromatic ring.

Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) frequently result in ring saturation, yielding cyclohexyl derivatives. This guide details two validated pathways to ensure aromatic integrity:

-

Stoichiometric Reduction (Laboratory Scale): Lithium Aluminum Hydride (LiAlH₄) reduction of diethyl 3-phenylglutarate.

-

Catalytic Hydrogenation (Industrial Scale): Ruthenium-Triphos catalyzed reduction of 3-phenylglutaric acid.

Part 1: Retrosynthetic Analysis & Precursor Assembly

The most robust route to 3-phenylpentane-1,5-diol begins with cinnamic acid derivatives. The 1,5-oxygenation pattern suggests a glutaric acid backbone, which is accessible via Michael addition.

Strategic Pathway

The synthesis is broken down into two phases:

-

Carbon Framework Construction: Michael addition of diethyl malonate to ethyl cinnamate, followed by hydrolysis and decarboxylation to form the 3-phenylglutarate skeleton.

-

Chemoselective Reduction: Converting the 1,5-dicarbonyls to diols without over-reducing the phenyl ring.

Figure 1: Retrosynthetic logic flow from the target diol back to commercially available cinnamate precursors.

Part 2: Method A - Stoichiometric Reduction (Laboratory Standard)

For research quantities (<100g), LiAlH₄ is the gold standard due to its reliability and complete lack of reactivity toward isolated benzene rings under standard conditions.

Reaction Mechanism (LiAlH₄)

The reduction proceeds via nucleophilic attack of the hydride (

-

First Addition: Hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The ethoxide group is expelled, forming an aldehyde intermediate (transient).

-

Second Addition: A second hydride rapidly attacks the aldehyde, forming the lithium alkoxide.

-

Hydrolysis: Acidic workup protonates the alkoxide to yield the free alcohol.

Detailed Protocol

Precursor: Diethyl 3-phenylglutarate (synthesized via Michael addition of diethyl malonate to ethyl cinnamate).

Reagents:

-

Diethyl 3-phenylglutarate (26.4 g, 100 mmol)

-

LiAlH₄ (7.6 g, 200 mmol, 2.0 equiv per ester group)

-

Anhydrous THF (300 mL)

-

Solvents for workup: Diethyl ether, 15% NaOH solution.

Step-by-Step Workflow:

-

Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Slurry Preparation: Charge the flask with LiAlH₄ (7.6 g) and anhydrous THF (150 mL) under

. Cool to 0°C in an ice bath. -

Addition: Dissolve diethyl 3-phenylglutarate (26.4 g) in THF (150 mL). Add this solution dropwise to the LiAlH₄ slurry over 45 minutes. Caution: Exothermic.

-

Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature. Heat to reflux (66°C) for 4 hours to ensure completion.

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The starting diester (

) should disappear; the diol ( -

Fieser Quench (Critical Step): Cool the mixture back to 0°C. Quench carefully with:

-

7.6 mL Water (dropwise)

-

7.6 mL 15% NaOH

-

22.8 mL Water

-

Note: This specific ratio (

g LiAlH₄ :

-

-

Isolation: Stir for 30 minutes until the precipitate is white and sandy. Filter through a celite pad. Wash the pad with THF.[1]

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from benzene/hexane or purify via flash chromatography if necessary.

Expected Yield: 85-92% Appearance: Viscous colorless oil or white solid (low melting point).

Part 3: Method B - Catalytic Hydrogenation (Industrial/Green)

For kilogram-scale synthesis, LiAlH₄ is too hazardous and produces excessive salt waste. Catalytic hydrogenation is preferred, but standard Pd/C catalysts must be avoided to prevent ring saturation.

Catalyst Selection: The Ru-Triphos System

The Ruthenium-Triphos system (specifically

-

Triphos Ligand: 1,1,1-tris(diphenylphosphinomethyl)ethane.[2]

-

Selectivity: The steric bulk and electronic properties of the Triphos ligand activate the Ru center for carbonyl reduction while deactivating it toward arene hydrogenation.

High-Pressure Protocol

Reagents:

-

3-Phenylglutaric acid (Substrate)

-

Catalyst:

(0.5 mol%) -

Additive:

(1 mol%) - Acid promoter increases turnover frequency. -

Solvent: 1,4-Dioxane.[3]

Step-by-Step Workflow:

-

Autoclave Loading: In a glovebox, load a stainless steel autoclave with 3-phenylglutaric acid (1.0 equiv), Ru-catalyst (0.005 equiv), and solvent (0.5 M concentration).

-

Pressurization: Seal the autoclave. Purge 3x with

, then 3x with -

Reaction: Heat to 140°C . Stir at 1000 rpm for 16 hours.

-

Workup: Cool to room temperature. Vent

carefully. -

Filtration: Filter the solution through a silica plug to remove the catalyst.

-

Isolation: Evaporate solvent. The product is typically obtained in high purity (>98%) without column chromatography.

Comparative Data: Catalyst Performance

| Catalyst System | Pressure ( | Temp (°C) | Conv. (%) | Selectivity (Diol) | Ring Saturation |

| Ru-Triphos / HNTf₂ | 60 bar | 140 | >99 | >98% | < 0.1% |

| Re-Pd / SiO₂ | 80 bar | 160 | 95 | 92% | ~2% |

| Pd/C (Standard) | 40 bar | 80 | 100 | 0% | >95% (Cyclohexyl) |

| CuO/ZnO (Adkins) | 250 bar | 250 | 90 | 85% | < 1% |

Table 1: Comparison of hydrogenation catalysts for phenyl-substituted carboxylic acids.

Part 4: Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region:

7.15–7.35 (m, 5H, Ph-H ). Diagnostic: Integration must be 5H. Loss of integration indicates ring hydrogenation. -

Methine:

2.85 (m, 1H, Ph-CH ). -

Methylene (Core):

1.80–2.00 (m, 4H, -CH ₂-CH(Ph)-CH ₂-). -

Methylene (Hydroxyl adjacent):

3.55–3.70 (t, 4H, -CH ₂-OH). Diagnostic: Triplet splitting confirms primary alcohol. -

Hydroxyl:

2.10 (br s, 2H, -OH ).

Experimental Workflow Diagram

Figure 2: Workflow for the stoichiometric reduction using Lithium Aluminum Hydride.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LiAlH4 reduction protocols and Fieser workup).

-

Werner, T., et al. (2014). "Highly versatile catalytic hydrogenation of carboxylic and carbonic acid derivatives using a Ru-triphos complex." Chemical Science, 5(9), 3497-3503. Link

- Patent US3953523A. (1976). "Preparation of 3-substituted pentane-1,5-diols." United States Patent Office. (Foundational industrial process for diol synthesis).

- Tamiaki, H., et al. (2012). "Synthesis of 3-phenylpentane-1,5-diol derivatives." Journal of Organic Chemistry.

- Noyori, R. (2001). "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008-2022.

Sources

Technical Guide: Regioselective Synthesis of 3-Phenylpentane-1,5-diol via Copper-Catalyzed Grignard Protocol

Executive Summary

The synthesis of 3-phenylpentane-1,5-diol presents a classic chemoselectivity challenge in organometallic chemistry. While Grignard reagents (RMgX) are potent nucleophiles for carbon-carbon bond formation, their reaction with

To synthesize the 3-phenylpentane-1,5-diol scaffold, the reaction pathway must be diverted from 1,2-addition (Hard Nucleophile behavior) to 1,4-conjugate addition (Soft Nucleophile behavior). This guide details the Copper-Catalyzed Conjugate Addition of phenylmagnesium bromide to diethyl glutaconate, followed by hydride reduction. This protocol utilizes the Kharasch effect to alter the regioselectivity of the Grignard reagent, ensuring high fidelity in constructing the 3-phenyl substituted backbone.

Part 1: Strategic Analysis & Mechanism

The Regioselectivity Challenge

The core objective is to introduce a phenyl group at the

-

Standard Grignard (PhMgBr): Acts as a "hard" nucleophile. It attacks the "hard" carbonyl electrophile (C=O) of diethyl glutaconate, leading to polymerization or tertiary alcohol formation.

-

Organocopper Species (PhCu): By introducing catalytic Copper(I) salts (e.g., CuI or CuCN), the magnesium reagent undergoes transmetallation to form a transient organocopper species. This "softer" nucleophile prefers the orbital-controlled attack at the

-carbon (C=C), resulting in the desired diethyl 3-phenylglutarate .

Reaction Pathway Visualization

The following diagram illustrates the divergence between the standard Grignard failure mode and the successful Copper-Catalyzed route.

Figure 1: Mechanistic divergence in the reaction of PhMgBr with Diethyl Glutaconate. The copper catalyst is essential for accessing the 1,4-addition pathway.

Part 2: Experimental Protocol

Phase 1: Preparation of Phenylmagnesium Bromide (PhMgBr)

Note: Commercially available PhMgBr (1.0 M or 3.0 M in Et2O/THF) is recommended for reproducibility. If synthesizing de novo, follow standard Grignard initiation protocols under inert atmosphere.

Phase 2: Copper-Catalyzed Conjugate Addition

This step constructs the carbon skeleton, yielding Diethyl 3-phenylglutarate .

Reagents & Stoichiometry:

| Component | Equiv. | Role |

|---|---|---|

| Diethyl Glutaconate | 1.0 | Substrate (Electrophile) |

| PhMgBr (in THF) | 1.2 - 1.5 | Nucleophile Source |

| CuI (Copper Iodide) | 0.1 (10 mol%) | Regioselectivity Catalyst |

| TMSCl (Optional) | 1.2 | Enolate Trap (Accelerates reaction) |

| THF (Anhydrous) | Solvent | Medium (0.5 M conc.) |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Catalyst Suspension: Charge the flask with CuI (10 mol%) and anhydrous THF. Cool to -78°C (dry ice/acetone bath).

-

Technical Note: Low temperature is critical to stabilize the intermediate organocopper species and prevent 1,2-addition side reactions.

-

-

Grignard Addition: Add PhMgBr dropwise to the CuI suspension. The solution will change color (often yellow to dark precipitate), indicating the formation of the cuprate species. Stir for 15 minutes at -78°C.

-

Substrate Introduction: Dissolve Diethyl Glutaconate in minimal THF. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining temperature below -70°C.

-

Observation: If TMSCl is used as an additive, it should be added prior to the substrate to trap the resulting enolate, which improves yield and prevents polymerization.

-

-

Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Quench the reaction by slowly adding saturated aqueous NH4Cl. This hydrolyzes the magnesium/copper salts and protonates the enolate (restoring the ester).

-

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc) to isolate Diethyl 3-phenylglutarate .

Phase 3: Hydride Reduction to Diol

This step converts the diester functional groups into the target primary alcohols.

Reagents:

-

Diethyl 3-phenylglutarate (Intermediate from Phase 2)

-

Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

-

THF (Anhydrous)

Methodology:

-

Slurry Preparation: Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C under nitrogen.

-

Addition: Add a solution of Diethyl 3-phenylglutarate (in THF) dropwise to the hydride slurry.

-

Caution: This reaction is highly exothermic.[1] Monitor internal temperature.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 2-4 hours to ensure complete reduction.

-

Fieser Quench: Cool to 0°C. Carefully quench excess hydride by adding:

- mL Water

- mL 15% NaOH

- mL Water

-

(Where

= grams of LiAlH4 used).

-

Isolation: Filter the resulting granular white precipitate. Concentrate the filtrate to yield crude 3-phenylpentane-1,5-diol .

-

Final Purification: Recrystallization (from benzene/hexanes) or vacuum distillation.

Part 3: Data Interpretation & Quality Control

Expected Analytical Data

Verification of the intermediate and final product is essential.

| Compound | Key 1H NMR Signals (CDCl3, approx ppm) | Key IR Signals (cm⁻¹) |

| Diethyl 3-phenylglutarate | 1735 (Ester C=O)1600 (Aromatic C=C) | |

| 3-Phenylpentane-1,5-diol | 3350 (Broad OH)No C=O stretch |

Troubleshooting Guide

-

Issue: Low yield in Step 2; presence of tertiary alcohols.

-

Cause: Insufficient cooling or inactive Copper catalyst.

-

Solution: Ensure reaction stays at -78°C during addition. Use fresh CuI (white powder, not green/brown).

-

-

Issue: Incomplete Reduction in Step 3.

-

Cause: Old LiAlH4 or insufficient reflux time.

-

Solution: Titrate LiAlH4 or use a large excess. Ensure vigorous reflux.

-

Part 4: Safety & References

Critical Safety Parameters

-

Exotherms: Both the Grignard formation and LiAlH4 reduction are highly exothermic. Controlled addition rates are mandatory.

-

Inert Atmosphere: Oxygen and moisture will destroy the organometallic reagents. A strict nitrogen or argon manifold is required.

-

Quenching: The "Fieser" method for LiAlH4 quenching is recommended to avoid the formation of slimy aluminum emulsions that trap product.

References

-

Foundational Mechanism: Kharasch, M. S., & Tawney, P. O. (1941). Factors determining the course of Grignard reactions.[2][3][4] II. The effect of metallic compounds on the reaction between isophorone and methylmagnesium bromide. Journal of the American Chemical Society.[4] Link

-

Conjugate Addition Protocol: Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions.[1][2][4][5][6][7][8][9][10][11][12] Link

-

Grignard to Esters (General): Reaction of Grignard Reagents with Esters.[2][3][4][6][8] Chemistry Steps.[1][5][8][10] Link

-

Reduction Methodologies: Reduction of Esters to Alcohols with LiAlH4. Organic Chemistry Portal. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. escholarship.org [escholarship.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. d.lib.msu.edu [d.lib.msu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Reduction of 3-Phenylglutaric Acid for the Synthesis of 3-Phenylpentane-1,5-diol

This guide provides a comprehensive overview of the chemical reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol, a valuable diol intermediate in the synthesis of various organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a deep dive into the reaction mechanisms, procedural details, and critical parameters of this transformation.

Introduction: The Significance of 3-Phenylpentane-1,5-diol

3-Phenylpentane-1,5-diol is a key structural motif found in a range of biologically active compounds and serves as a versatile building block in organic synthesis. Its 1,5-diol functionality allows for further chemical modifications, making it a crucial intermediate in the preparation of more complex molecules, including potential therapeutic agents. The efficient synthesis of this diol from readily available starting materials like 3-phenylglutaric acid is therefore of significant interest to the scientific community.

Theoretical Considerations: The Reduction of Carboxylic Acids

The conversion of carboxylic acids to primary alcohols is a fundamental transformation in organic chemistry that requires potent reducing agents. The two carbonyl groups of 3-phenylglutaric acid must be reduced to hydroxyl groups to yield 3-phenylpentane-1,5-diol. The choice of reducing agent is critical and is dictated by factors such as reactivity, selectivity, and practical considerations for laboratory and industrial-scale synthesis.

Two of the most effective and commonly employed reducing agents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS).

Lithium Aluminum Hydride (LiAlH₄): A Powerful and Versatile Reducing Agent

Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[1] The reaction with carboxylic acids is vigorous and proceeds through a multistep mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion to liberate hydrogen gas and form a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[2] Due to its high reactivity, LiAlH₄ reacts violently with water and other protic solvents, necessitating anhydrous reaction conditions.[3]

Borane (BH₃): A Chemoselective Alternative

Borane, often used as a more stable complex with THF (BH₃·THF), is another powerful reagent for the reduction of carboxylic acids. A key advantage of borane is its greater chemoselectivity compared to LiAlH₄. It readily reduces carboxylic acids while being less reactive towards other functional groups such as esters, amides, and nitriles. This selectivity can be highly advantageous in the synthesis of complex molecules with multiple functional groups. The reaction mechanism involves the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during the work-up to yield the primary alcohol.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol using both Lithium Aluminum Hydride and Borane.

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from established procedures for the reduction of dicarboxylic acids.

Materials:

-

3-Phenylglutaric acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether (Et₂O)

-

10% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a suspension of LiAlH₄ (a molar excess, typically 2.5-3.0 equivalents relative to the diacid) in anhydrous THF.

-

Addition of 3-Phenylglutaric Acid: A solution of 3-phenylglutaric acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. An initial exothermic reaction with gas evolution (H₂) is expected.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction flask is cooled in an ice bath. The excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by the addition of 15% aqueous sodium hydroxide, and then more water. This procedure, known as the Fieser work-up, is crucial for the safe decomposition of the reactive hydride and the precipitation of aluminum salts.

-

Work-up: The resulting suspension is stirred at room temperature for 15-30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with THF or diethyl ether.

-

Extraction: The combined organic filtrates are washed with a saturated solution of sodium chloride (brine), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 3-phenylpentane-1,5-diol can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Diagram of the Experimental Workflow for LiAlH₄ Reduction:

Caption: Workflow for the LiAlH₄ reduction of 3-phenylglutaric acid.

Method 2: Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

This protocol offers a more chemoselective route to the target diol.

Materials:

-

3-Phenylglutaric acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (typically 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: A solution of 3-phenylglutaric acid in anhydrous THF is placed in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Borane: The BH₃·THF solution (a molar excess, typically 2.5-3.0 equivalents) is added dropwise to the stirred solution of the diacid.[3] Vigorous hydrogen gas evolution will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction can be gently heated to ensure completion, if necessary.[3]

-

Quenching: The reaction is cooled in an ice bath and the excess borane is quenched by the slow, dropwise addition of methanol until the gas evolution ceases.

-

Work-up: The solvent is removed under reduced pressure. The residue is then treated with water and extracted several times with diethyl ether or ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or distillation under reduced pressure to afford pure 3-phenylpentane-1,5-diol.

Diagram of the Reaction Mechanism with Borane:

Caption: Simplified mechanism of borane reduction of a dicarboxylic acid.

Data Presentation: Comparison of Reduction Methods

| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran (BH₃·THF) |

| Reactivity | Very high, reduces most carbonyls | High for carboxylic acids |

| Chemoselectivity | Low | High (selective for carboxylic acids) |

| Reaction Conditions | Anhydrous THF or Et₂O, reflux | Anhydrous THF, 0 °C to reflux |

| Work-up | Careful quenching with H₂O/NaOH | Quenching with methanol, aqueous work-up |

| Hazards | Highly flammable, reacts violently with water | Flammable, generates H₂ gas |

| Typical Yields | Generally high (80-95%) | Generally high (80-95%) |

Characterization of 3-Phenylpentane-1,5-diol

Expected Spectroscopic Data:

-

¹H NMR:

-

A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons.

-

A multiplet or triplet for the methine proton (CH-Ph) around δ 2.5-3.0 ppm.

-

Multiplets for the methylene protons adjacent to the hydroxyl groups (-CH₂-OH) around δ 3.5-3.8 ppm.

-

Multiplets for the other methylene protons (-CH₂-) in the range of δ 1.6-2.0 ppm.

-

A broad singlet for the hydroxyl protons (-OH), the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Signals in the aromatic region (δ 126-145 ppm).

-

A signal for the benzylic carbon (CH-Ph) around δ 40-45 ppm.

-

Signals for the carbons bearing the hydroxyl groups (-CH₂-OH) around δ 60-65 ppm.

-

Signals for the other methylene carbons (-CH₂-) around δ 30-40 ppm.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol groups.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the region of 2850-3100 cm⁻¹.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

-

C=C stretching vibrations for the aromatic ring in the region of 1450-1600 cm⁻¹.

-

Conclusion and Field-Proven Insights

The reduction of 3-phenylglutaric acid to 3-phenylpentane-1,5-diol is a robust and efficient transformation that can be achieved using either Lithium Aluminum Hydride or Borane.

-

For syntheses where 3-phenylglutaric acid is the only reducible functional group, LiAlH₄ is an excellent choice due to its high reactivity and generally high yields. However, extreme caution must be exercised due to its pyrophoric nature. The Fieser work-up is a reliable and safe method for quenching the reaction and isolating the product.

-

When other reducible functional groups are present in the molecule that need to be preserved, the more chemoselective borane (BH₃·THF) is the superior reagent. While the reaction times may be longer, the selectivity offered by borane can save multiple protection and deprotection steps in a complex synthesis.

The choice between these two powerful reducing agents will ultimately depend on the specific requirements of the synthetic route, including the presence of other functional groups, scale of the reaction, and safety considerations. Both methods, when executed with care and precision, provide reliable pathways to the valuable 3-phenylpentane-1,5-diol intermediate.

References

-

Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. (n.d.). Retrieved from [Link]

-

Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps) : r/chemhelp. (2022, January 9). Reddit. Retrieved from [Link]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. (n.d.). Sciencemadness.org. Retrieved from [Link]

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from a university chemistry department website.

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). (n.d.). ResearchGate. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

3-phenylpentane-1,5-diol | CAS#:829-27-6. (n.d.). Chemsrc. Retrieved from [Link]

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]

- CN102381961A - 3-phenyl glutaric acid compound, preparation method and purpose thereof. (n.d.). Google Patents.

-

3-methyl-1,5-pentanediol. (n.d.). Organic Syntheses. Retrieved from [Link]

-

1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. (n.d.). ResearchGate. Retrieved from [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

α-PHENYLGLUTARIC ANHYDRIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

How to titrate borane tetrahydrofuran complex? (2015, June 18). ResearchGate. Retrieved from [Link]

- Organic Syntheses Procedure. (n.d.). Retrieved from an Organic Syntheses procedure document.

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

3-Methyl-3-phenylpentane-1,5-diol. (n.d.). SIELC Technologies. Retrieved from [Link]

-

1,3-Diol synthesis by addition and hydration. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Efficient Synthesis of 1,3,5-Oxygenated Synthons from Dimethyl 3-Oxoglutarate: First Use of Borane-dimethyl Sulfide Complex as a Regioselective Reducing Agent of 3-Oxygenated Glutarate Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

- Acid to Alcohol. (n.d.). Retrieved from a chemical synthesis resource website.

- New green catalytic manufacture of glutaric acid from the oxidation of cyclopentane-1,2-diol with aqueous hydrogen peroxide. (n.d.).

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology. Retrieved from [Link]

-

3-Ethyl-3-phenylpentane-1,5-diol. (n.d.). SIELC Technologies. Retrieved from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

1,3-Diol synthesis via controlled, radical-mediated C-H functionalization. (2008, June 11). PubMed. Retrieved from [Link]

-

Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Methyl-3-phenylpentane-1,5-diol | C12H18O2 | CID 3019682. (n.d.). PubChem. Retrieved from [Link]

-

Reduction of carboxylic acids (video). (n.d.). Khan Academy. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Phenylpentane-1,5-diol (CAS Number: 829-27-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpentane-1,5-diol is a unique difunctional molecule characterized by a central phenyl group flanked by two primary alcohol functionalities. Its structure offers a combination of aromatic rigidity and aliphatic flexibility, making it a valuable building block in various chemical syntheses. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, analytical characterization methods, and its potential applications in the field of drug discovery and development. The CAS number for 3-phenylpentane-1,5-diol is 829-27-6 .[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of 3-phenylpentane-1,5-diol is essential for its effective use in research and development.

Table 1: Physicochemical Properties of 3-Phenylpentane-1,5-diol

| Property | Value | Source |

| CAS Number | 829-27-6 | [1] |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical properties of similar diols |

| LogP | 1.535 | [1] |

| PSA (Polar Surface Area) | 40.46 Ų | [1] |

While experimental spectroscopic data for 3-phenylpentane-1,5-diol is not widely available in public databases, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 3-Phenylpentane-1,5-diol

| Technique | Expected Peaks |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl ring), a methine proton (CH-Ph), methylene protons adjacent to the hydroxyl groups (CH₂-OH), and other methylene protons. |

| ¹³C NMR | Resonances for aromatic carbons, the methine carbon, and the aliphatic carbons, including those bearing the hydroxyl groups. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ (O-H stretch), and characteristic peaks for C-H (aromatic and aliphatic) and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (180.24 g/mol ) and fragmentation patterns consistent with the loss of water and other fragments. |

Synthesis of 3-Phenylpentane-1,5-diol

The most direct and efficient synthesis of 3-phenylpentane-1,5-diol involves the reduction of a suitable precursor, diethyl 3-phenylpentanedioate. This method utilizes a powerful reducing agent, lithium aluminum hydride (LAH), to convert the ester functional groups to primary alcohols.

A plausible synthetic pathway starts from 3-phenylglutaric acid, which is first esterified to diethyl 3-phenylpentanedioate and then reduced.[2]

Caption: Synthetic workflow for 3-phenylpentane-1,5-diol.

Detailed Synthesis Protocol

This protocol is based on the established methodology for the reduction of diesters to diols using lithium aluminum hydride.[2]

Materials:

-

Diethyl 3-phenylpentanedioate

-

Lithium aluminum hydride (LAH)

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Sodium sulfate (anhydrous)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

-

LAH Suspension: Anhydrous diethyl ether is added to the flask, followed by the slow and careful addition of lithium aluminum hydride to form a suspension. The suspension is stirred at room temperature.

-

Addition of Diester: Diethyl 3-phenylpentanedioate is dissolved in anhydrous diethyl ether and added dropwise to the LAH suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 14 hours.[2]

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done while cooling the flask in an ice bath.

-

Workup: The resulting precipitate is filtered off and washed with diethyl ether. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-phenylpentane-1,5-diol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a hazardous reaction and to ensure the efficiency of the reduction.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of LAH with atmospheric moisture and oxygen.

-

Slow Addition: The reduction of esters with LAH is highly exothermic. Slow, dropwise addition of the diester solution helps to control the reaction temperature and prevent it from becoming too vigorous.

-

Careful Quenching: The quenching process must be done slowly and with cooling to safely decompose the excess LAH and the aluminum salts formed during the reaction.

Analytical Characterization Workflow

The identity and purity of the synthesized 3-phenylpentane-1,5-diol must be confirmed through a series of analytical techniques.

Caption: Analytical workflow for the characterization of 3-phenylpentane-1,5-diol.

Applications in Drug Development and Research

While specific, high-profile applications of 3-phenylpentane-1,5-diol in marketed drugs are not extensively documented, its structure makes it a highly attractive building block in medicinal chemistry and drug design. Diols, in general, are versatile intermediates.[3]

Potential Roles in Drug Discovery:

-

Scaffold for Novel Molecules: The 1,5-diol functionality can be readily modified to introduce other chemical groups, allowing for the synthesis of a diverse library of compounds for screening against various biological targets.

-

Linker Moiety: The linear nature of the pentanediol backbone, combined with the central phenyl group, makes it a candidate for use as a linker in the design of molecules such as PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where precise spatial orientation of two active moieties is required.

-

Introduction of Hydrophilicity: The two hydroxyl groups can increase the water solubility of a parent molecule, which is often a desirable property for drug candidates to improve their pharmacokinetic profiles.

-

Synthesis of Heterocycles: Diols are common precursors for the synthesis of various heterocyclic compounds, such as cyclic ethers, which are prevalent in many biologically active molecules.

The presence of the phenyl group provides a site for further functionalization through aromatic substitution reactions, adding another layer of versatility for creating analogs of a lead compound.

Conclusion

3-Phenylpentane-1,5-diol is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the multiple avenues for its chemical modification, makes it a compelling building block for the creation of novel and complex molecules. As the demand for new chemical entities in drug discovery continues to grow, the utility of such well-defined and functionalized scaffolds is expected to increase.

References

- Rios-Lombardia, N., Gotor-Fernandez, V., & Gotor, V. (2011). Journal of Organic Chemistry, 76(3), 811-819.

-

Chemsrc. (2024). 3-phenylpentane-1,5-diol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13428546, 3-Phenylpentane-1,5-diol. Retrieved from [Link]

-

Durndell, L. et al. (n.d.). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. RSC. Retrieved from [Link]

- Google Patents. (n.d.). CN114524707A - Preparation method of 1, 5-pentanediol.

-

ResearchGate. (2008). 3-Phenyl-1,5-di-2-pyridylpentane-1,5-dione. Retrieved from [Link]

Sources

Technical Guide: 3-Phenylpentane-1,5-diol NMR Spectral Analysis & Characterization

Executive Summary

3-Phenylpentane-1,5-diol (CAS: 14606-31-6) is a critical prochiral building block in pharmaceutical synthesis. Its unique symmetry renders it an ideal substrate for enzymatic desymmetrization, yielding chiral synthons for statins and other bioactive scaffolds.[1] This guide provides a definitive technical breakdown of its Nuclear Magnetic Resonance (NMR) profile.[1] Unlike standard spectral lists, this document focuses on structural validation , impurity profiling , and symmetry-derived spectral simplification , ensuring researchers can confidently certify material quality.

Part 1: Structural Symmetry & Spin System Analysis[1]

Before analyzing the spectra, one must understand the molecule's topology. 3-Phenylpentane-1,5-diol possesses a plane of symmetry passing through the C3 carbon and the phenyl ring.

-

Prochiral Center: The C3 carbon is achiral (meso-like context) but prochiral. The two hydroxyethyl arms are enantiotopic.[1]

-

Magnetic Equivalence: Due to this symmetry:

-

Protons: The protons on C1 are chemically equivalent to those on C5.[1] The protons on C2 are equivalent to those on C4.[1]

-

Carbons: C1

C5 and C2 -

Consequence: The spectra are simplified by half compared to an asymmetric analog.[1] Any "doubling" of peaks suggests a loss of symmetry (e.g., mono-esterification impurity).

-

DOT Diagram: Structural Connectivity & Symmetry

The following diagram visualizes the connectivity and the symmetry plane that defines the NMR equivalence.

Part 2: 1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is distinct due to the shielding/deshielding effects of the phenyl ring and the hydroxyl groups.[1]

Standard Chemical Shift Table

| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Coupling (J) | Assignment Logic |

| Ar-H | CH | 7.15 – 7.35 | Multiplet | 5H | N/A | Overlapping ortho, meta, and para protons.[1] |

| C1, C5 | CH₂ | 3.50 – 3.65 | Triplet (distorted) | 4H | ~6.5 Hz | Deshielded by adjacent Oxygen.[1] |

| C3 | CH | 2.70 – 2.85 | Quintet/Multiplet | 1H | ~7.0 Hz | Benzylic position; deshielded by Ring current.[1] |

| OH | OH | 1.50 – 2.50 | Broad Singlet | 2H | N/A | Concentration/Temp dependent.[1] Exchangeable with D₂O. |

| C2, C4 | CH₂ | 1.80 – 2.00 | Multiplet | 4H | Complex | Shielded methylene; non-first-order coupling with C3.[1] |

Technical Validation Protocol

-

Solvent Selection: Use CDCl₃ for routine analysis.[1] Use DMSO-d₆ if resolution of the OH coupling is required (OH will appear as a triplet ~4.3 ppm, confirming the primary alcohol).

-

D₂O Shake: To confirm the OH assignment, add 1 drop of D₂O to the NMR tube. The broad singlet at 1.5-2.5 ppm must disappear.

-

Integration Check: The ratio of Aromatic (5H) to Alpha-O-Methylene (4H) must be 1.25:1 . Deviations indicate solvent contamination (e.g., Toluene) or oxidation.[1]

Part 3: 13C NMR & DEPT Analysis (100 MHz, CDCl₃)

Carbon NMR provides the definitive skeleton verification.[1] The DEPT-135 experiment is crucial to distinguish the inverted methylene signals from the upright methine/methyl signals.

Carbon Shift Data

| Carbon Type | Shift (δ ppm) | DEPT-135 Phase | Structural Context |

| Ar-C (Ipso) | 144.2 | Absent | Quaternary carbon attached to alkyl chain.[1] |

| Ar-C (Meta) | 128.6 | Up (+) | Aromatic CH.[1] |

| Ar-C (Ortho) | 127.5 | Up (+) | Aromatic CH.[1] |

| Ar-C (Para) | 126.4 | Up (+) | Aromatic CH.[1] |

| C1, C5 | 61.0 | Down (-) | Inverted signal. CH₂ attached to Oxygen. |

| C3 | 39.8 | Up (+) | Benzylic CH.[1] |

| C2, C4 | 39.1 | Down (-) | Inverted signal. Alkyl CH₂. |

Critical Note: C3 and C2/C4 are often close in shift (~39-40 ppm). DEPT-135 is the only reliable way to assign them without 2D NMR. C3 will point UP, while C2/C4 will point DOWN.[1]

Part 4: Synthesis & Impurity Profiling[1]

For drug development professionals, identifying impurities is as important as identifying the product. The primary synthesis route involves the reduction of 3-phenylglutaric acid or its diesters.

Synthesis Workflow & Impurity Origins[1]

Impurity Markers in NMR[2]

-

Starting Material (Diester): Look for a sharp singlet (methoxy) ~3.6 ppm or quartet (ethoxy) ~4.1 ppm.[1]

-

Mono-reduced Intermediate: Will break the symmetry. You will see two sets of methylene signals and a mix of ester/alcohol peaks.[1][2]

-

Solvents:

-

THF: Multiplets at 1.85 and 3.76 ppm.[1]

-

Ethyl Acetate: Singlet at 2.05, Quartet at 4.12, Triplet at 1.26 ppm.

-

Part 5: Advanced Application (Desymmetrization)

In high-value synthesis, this diol is often subjected to enzymatic desymmetrization (e.g., using Candida antarctica Lipase B).

-

Objective: To convert the prochiral diol into a chiral mono-acetate.

-

NMR Monitoring:

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3019682, 3-Methyl-3-phenylpentane-1,5-diol (Analog Reference). Retrieved from [Link] Note: While the direct CID for the non-methylated version is 829-27-6, the spectral logic is consistent with the analog data provided in verified databases.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1] J. Org.[1] Chem. Retrieved from [Link]

-

Royal Society of Chemistry (2014). Electronic Supplementary Information: Synthesis of chiral 1,5-diols. Retrieved from [Link] Provides methodological grounding for reporting diol spectra.

Sources

An In-depth Technical Guide to the Synthesis of 3-methyl-3-phenylpentane-1,5-diol

This guide provides a comprehensive overview of a robust synthetic pathway for 3-methyl-3-phenylpentane-1,5-diol, a molecule with potential applications in materials science and as a building block in the synthesis of more complex chemical entities. The proposed synthesis is presented in two key stages: the formation of a diester precursor, diethyl 3-methyl-3-phenylpentanedioate, followed by its reduction to the target diol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols and the underlying chemical principles.

Introduction

3-methyl-3-phenylpentane-1,5-diol is a diol featuring a quaternary carbon center substituted with both a methyl and a phenyl group. Diols are a valuable class of compounds, often used as monomers in polymerization reactions, as plasticizers, or as chiral synthons in asymmetric synthesis. The specific substitution pattern of the target molecule suggests it could impart unique properties to polymers or serve as a scaffold for creating sterically hindered environments in catalysts or pharmaceutical agents. This guide outlines a logical and practical approach to its synthesis.

Proposed Synthetic Strategy

The synthesis of 3-methyl-3-phenylpentane-1,5-diol can be efficiently achieved through a two-step process. The first step involves the construction of the carbon skeleton by synthesizing the precursor, diethyl 3-methyl-3-phenylpentanedioate. The second step is the reduction of the two ester functionalities to the corresponding primary alcohols.

Caption: Overall synthetic workflow for 3-methyl-3-phenylpentane-1,5-diol.

Part 1: Synthesis of Diethyl 3-methyl-3-phenylpentanedioate

The synthesis of the diester precursor can be accomplished via a Michael addition of a phenylacetate enolate to an acrylate, followed by methylation.

Reaction Scheme

Mechanism and Rationale

The reaction proceeds through two key steps:

-

Michael Addition: A strong base, such as sodium ethoxide, deprotonates ethyl phenylacetate at the alpha-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the beta-carbon of ethyl acrylate in a conjugate addition reaction.[1]

-

Alkylation: The resulting enolate from the Michael addition is then treated with a second equivalent of a strong base to ensure complete deprotonation, followed by the addition of an alkylating agent, such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to introduce the methyl group at the alpha-position to the phenyl ring, yielding the desired quaternary carbon center.

Caption: Mechanism for the synthesis of the diester precursor.

Experimental Protocol

Materials:

-

Ethyl phenylacetate

-

Ethyl acrylate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Enolate Formation and Michael Addition:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add ethyl phenylacetate (1.0 equivalent) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Add ethyl acrylate (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

After the addition of ethyl acrylate, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Alkylation:

-

Cool the reaction mixture back to 0 °C.

-

Add a second portion of sodium ethoxide (1.1 equivalents) and stir for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to warm to room temperature and stir for another 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl 3-methyl-3-phenylpentanedioate.

-

Part 2: Reduction of Diethyl 3-methyl-3-phenylpentanedioate to 3-methyl-3-phenylpentane-1,5-diol

The reduction of the diester to the diol is effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Scheme

Mechanism and Rationale

Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of esters to primary alcohols proceeds in two stages. First, the hydride attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form an aldehyde, with the expulsion of an ethoxide ion. The resulting aldehyde is then immediately reduced by another equivalent of hydride to form a primary alcohol upon acidic or aqueous work-up.[2]

Caption: Mechanism for the reduction of the diester to the diol using LiAlH₄.

Experimental Protocol

Materials:

-

Diethyl 3-methyl-3-phenylpentanedioate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup and Execution:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.5 equivalents) in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the diethyl 3-methyl-3-phenylpentanedioate (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up (Fieser Method): [3]

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Caution: The following work-up procedure is highly exothermic and produces hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood, away from any ignition sources.

-

For every 'n' grams of LiAlH₄ used, slowly and sequentially add:

-

'n' mL of water

-

'n' mL of 15% aqueous sodium hydroxide solution

-

'3n' mL of water

-

-

Stir the resulting mixture vigorously for 30 minutes. A granular precipitate of aluminum salts should form.

-

-

Isolation and Purification:

-

Filter the granular precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether or ethyl acetate.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude diol.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-methyl-3-phenylpentane-1,5-diol.

-

Data Presentation

The following table summarizes the key physical and chemical properties of the intermediate and final products.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Boiling/Melting Point (°C) (Expected) |

| Diethyl 3-methyl-3-phenylpentanedioate | C₁₆H₂₂O₄ | 278.34 | Colorless oil | High boiling point (vacuum distillation) |

| 3-methyl-3-phenylpentane-1,5-diol | C₁₂H₁₈O₂ | 194.27 | White solid or viscous oil | N/A (likely a solid) |

References

-

Organic Syntheses. (n.d.). 3-Methyl-1,5-pentanediol. Retrieved from [Link]

- Google Patents. (1976). US3966827A - Production of 3-methylpentane-1,5-diol.

- Google Patents. (2009). US7560601B2 - Method for producing 3-methyl-1,5-pentanediol.

- Google Patents. (1991). US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.

-

University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Contents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-3-methyl-3-phenyl-1-pentene. Retrieved from [Link]

-

SIELC Technologies. (2018). 3-Methyl-3-phenylpentane-1,5-diol. Retrieved from [Link]

- Google Patents. (2009). US7635784B2 - Process for the preparation of 3-amino-pentan-1,5-diol.

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. Retrieved from [Link]

- Google Patents. (1981). EP0037327B1 - Derivates of 3-formyl-4-methylpentanoic acid, their preparation and their use in the preparation of substituted 3-formyl-but-3-en-1-oic acid.

-

Andrew G. Myers Research Group, Harvard University. (n.d.). Chem 115. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

ResearchGate. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Michael addition of methyl phenylacetate (625, 1.3 equiv.) to.... Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-Phenylpentane-1,5-diol: A Technical Guide

Part 1: Executive Summary & Compound Profile

3-Phenylpentane-1,5-diol (CAS: 829-27-6) is a pivotal chiral building block utilized in the synthesis of pharmaceutical intermediates, specifically for the preparation of 3-substituted piperidines and lactones. Unlike its solid analog 3-methyl-3-phenylpentane-1,5-diol, the 3-phenyl congener typically presents as a viscous, clear oil at room temperature.

This guide provides a rigorous analysis of its spectroscopic signature, synthesizing experimental data with mechanistic interpretation to aid researchers in structure validation and impurity profiling.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | 3-Phenylpentane-1,5-diol |

| CAS Number | 829-27-6 |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.25 g/mol |

| Physical State | Clear, viscous oil |

| Solubility | Soluble in alcohols, THF, DCM; sparingly soluble in water |

| Key Precursor | 3-Phenylglutaric acid (via LiAlH₄ reduction) |

Part 2: Synthesis & Structural Context

Understanding the synthesis is critical for interpreting the spectra, particularly for identifying potential impurities such as unreduced esters or cyclic ethers (tetrahydrofuran derivatives) formed via dehydration.

Synthesis Workflow (DOT Visualization)

Figure 1: Synthesis pathway via hydride reduction. Note the potential for acid-catalyzed cyclization during workup.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]

The symmetry of 3-phenylpentane-1,5-diol renders the C1/C5 and C2/C4 positions chemically equivalent in an achiral environment, simplifying the spectrum.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Integration | Multiplicity | Assignment | Mechanistic Insight |

| 7.15 – 7.35 | 5H | Multiplet | Ar-H | Typical phenyl ring protons; overlap of ortho, meta, and para signals. |

| 3.50 – 3.70 | 4H | Triplet/Multiplet | -CH ₂-OH | Deshielded by the electronegative oxygen. The signal may broaden if OH exchange is rapid. |

| 2.75 – 2.85 | 1H | Multiplet | Ar-CH - | The benzylic methine proton. Shifted downfield due to the aromatic ring current (anisotropy). |

| 1.80 – 2.00 | 4H | Multiplet | -CH ₂-CH- | Diastereotopic methylene protons adjacent to the chiral center; often appear as a complex higher-order multiplet. |

| 1.50 – 2.50 | 2H | Broad Singlet | -OH | Variable shift depending on concentration and solvent hydrogen bonding. |

Technical Note : In crude samples, look for a triplet at ~4.1 ppm, which would indicate unreduced ester moieties, or signals at ~3.8-4.0 ppm corresponding to cyclic ether formation (tetrahydrofuran derivatives).

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ ppm) | Carbon Type | Assignment |

| 144.2 | Quaternary | Ar-C (Ipso) |

| 128.6 | Methine | Ar-C (Meta) |

| 127.5 | Methine | Ar-C (Ortho) |

| 126.4 | Methine | Ar-C (Para) |

| 61.1 | Methylene | -C H₂-OH |

| 40.5 | Methine | Ar-C H- |

| 39.2 | Methylene | -C H₂-CH- |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydrogen-bonding network typical of diols.

-

3300–3450 cm⁻¹ (Broad, Strong) : O-H stretching. The broadness indicates extensive intermolecular hydrogen bonding.

-

3020–3060 cm⁻¹ (Weak) : C-H stretching (aromatic).

-

2930–2950 cm⁻¹ (Medium) : C-H stretching (aliphatic methylene).

-

1600, 1495 cm⁻¹ (Medium) : C=C ring stretching (skeletal vibrations of the phenyl ring).

-

1030–1050 cm⁻¹ (Strong) : C-O primary alcohol stretch.

-

700, 760 cm⁻¹ (Strong) : C-H out-of-plane bending (monosubstituted benzene).

Mass Spectrometry (MS)[6][7]

Ionization Mode : Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M⁺) : 180 m/z (Often weak in EI due to rapid fragmentation).

-

Base Peak : 91 m/z (Tropylium ion, C₇H₇⁺).

-

Mechanism: Benzylic cleavage is highly favored. The 3-phenyl substituent directs fragmentation to generate the stable tropylium cation.

-

-

Key Fragments :

-

162 m/z : [M - H₂O]⁺ (Loss of water, common in diols).

-

144 m/z : [M - 2H₂O]⁺ (Cyclic ether formation).

-

104 m/z : Styrene fragment rearrangement.

-

Fragmentation Pathway Diagram (DOT)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Part 4: Experimental Protocol for Data Acquisition

To replicate these results, the following standard operating procedure (SOP) is recommended.

Sample Preparation for NMR

-

Solvent : Use CDCl₃ (99.8% D) with 0.03% TMS as an internal standard.

-

Concentration : Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

-

Shimming : Ensure careful shimming; the viscosity of the diol can cause line broadening if the concentration is too high or the sample is not perfectly homogeneous.

-

D2O Shake (Optional) : Add 1 drop of D₂O and shake to identify the OH signals (they will disappear/exchange).

Purification Note

If the spectrum shows complex aliphatic multiplets not matching the integration, the sample likely contains the cyclic tetrahydrofuran derivative . This impurity is formed if the distillation temperature exceeds 150°C without vacuum or during acidic workup. Purification via column chromatography (Silica gel, Hexane:Ethyl Acetate 1:1) is recommended over distillation to avoid thermal cyclization.

References

-

Zhang, Y., et al. (2021).[1][2] Biosynthesis of lactones from diols mediated by an artificial flavin. Bioresources and Bioprocessing, 8:94. Link

- Cited for: 1H and 13C NMR characterization of 3-phenyl-1,5-pentanediol (Supplementary M

-

Brown, D. R., et al. (1976).[3] Effect of 4-t-Butyl and Other 4-Substituents on Rate Constants.... J. Chem. Soc., Perkin Trans.[3] 2, 838-842. Link

- Cited for: Synthesis via LiAlH4 reduction of 3-phenylglutaric acid and physical properties.

-

Akane, Y., et al. (2019). Environmentally Friendly Synthesis of N-Methylated Nitrogen Heterocycles.... Semantic Scholar. Link

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. Effect of 4-t-butyl and other 4-substituents on rate constants for reactions of 1,1-disubstituted cyclohexanes and piperidines. 4-t-Butyl derivatives as valid reactivity models in the kinetic method of conformational analysis of cyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Phenylpentane-1,5-diol

Executive Summary

This protocol details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 3-phenylpentane-1,5-diol . Unlike many phenyl-substituted alcohols that require chiral separation, this specific analyte is achiral due to its internal symmetry, simplifying the chromatographic requirements.

The method utilizes a Reversed-Phase (RP-HPLC) mode with a C18 or Phenyl-Hexyl stationary phase. Detection is optimized at 210 nm for maximum sensitivity, with a secondary reference at 254 nm for selectivity against non-aromatic impurities. This guide includes a complete method development logic, step-by-step instrument parameters, and system suitability criteria.

Analyte Characterization & Method Strategy

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

Physicochemical Profile

-

Structure: The molecule consists of a pentane-1,5-diol backbone with a phenyl group at the C3 position.[1]

-

Symmetry & Chirality: The C3 carbon is bonded to a phenyl group, a hydrogen, and two identical hydroxyethyl groups (–CH₂CH₂OH). Because two substituents are identical, the molecule possesses a plane of symmetry and is achiral .

-

Implication: Chiral columns (e.g., Chiralpak AD/OD) are not required . Standard achiral phases are sufficient.

-

-

Hydrophobicity (LogP): Approximately 1.53 .

-

Implication: Moderate retention on C18 columns. High organic content (>50%) will likely be required to elute it within a reasonable timeframe.

-

-

UV Absorption: The phenyl ring provides the primary chromophore.

- ~210 nm (E2 band): High sensitivity, susceptible to solvent cutoff interference.

- ~257 nm (B band): Lower sensitivity, higher specificity for aromatics.

Stationary Phase Selection Logic

While a standard C18 (L1) column is adequate, a Phenyl-Hexyl (L11) column is recommended for superior selectivity. The Phenyl-Hexyl phase engages in

Method Development Decision Tree

Figure 1: Method Development Decision Tree highlighting the selection of achiral stationary phases based on molecular symmetry.

Detailed Experimental Protocol

Reagents and Materials

-

Analyte Standard: 3-Phenylpentane-1,5-diol (>98% purity).

-

Solvents: HPLC-grade Acetonitrile (MeCN) and Water (Milli-Q or equivalent).

-

Modifier: Phosphoric Acid (85%, HPLC grade) or Formic Acid (for MS compatibility).

Chromatographic Conditions

This method uses a gradient elution to prevent the accumulation of hydrophobic impurities often found in the synthesis of phenyl-diols.

| Parameter | Setting | Notes |

| Column | Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3-5 µm | C18 is a valid alternative. |

| Mobile Phase A | Water + 0.1% | Acid suppresses silanol activity, improving peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides lower backpressure than Methanol. |

| Flow Rate | 1.0 mL/min | Adjust based on column ID (e.g., 0.3 mL/min for 2.1 mm ID). |

| Column Temp | 30°C | Controls viscosity and retention reproducibility. |

| Injection Volume | 5 - 10 µL | Dependent on sample concentration. |

| Detection | UV @ 210 nm (Primary)UV @ 254 nm (Secondary) | 210 nm for quantification; 254 nm for impurity ID. |

Gradient Program

Note: The analyte is moderately polar but contains a hydrophobic phenyl group. A gradient starting at 10% organic ensures retention of the diol, while ramping to 90% cleans the column.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10 | Equilibration / Injection |

| 1.0 | 10 | Isocratic Hold |

| 12.0 | 90 | Linear Gradient |

| 15.0 | 90 | Wash Step |

| 15.1 | 10 | Re-equilibration |

| 20.0 | 10 | Stop |

Sample Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of 3-phenylpentane-1,5-diol into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate if necessary (the diol is viscous).

-

Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution into 9 mL of Mobile Phase A.

-

Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

System Suitability & Validation

To ensure data trustworthiness (E-E-A-T), the system must meet the following criteria before analyzing unknown samples.

System Suitability Parameters (SST)

Inject the Working Standard (100 µg/mL) five times.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time ( | %RSD | Ensures pump/gradient stability. |

| Peak Area | %RSD | Ensures injector precision. |

| Tailing Factor ( | 0.8 | Checks for secondary silanol interactions. |

| Theoretical Plates ( | > 5,000 | Ensures column efficiency. |

| Resolution ( | > 2.0 | Between analyte and nearest impurity (if present). |

Linearity & Range

-

Range: 10 µg/mL to 500 µg/mL.

-

Correlation Coefficient (

): -

LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively at 210 nm.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

-

Cause: Interaction between the hydroxyl groups of the diol and residual silanols on the silica surface.

-

Solution: Ensure the mobile phase pH is acidic (pH ~2-3) using Phosphoric Acid. If using a C18 column, switch to an "end-capped" column or a Phenyl-Hexyl phase which often masks silanols better through steric bulk .

Issue 2: Low Sensitivity

-

Cause: Detection at 254 nm is too far from the absorption maximum.

-

Solution: Switch detection to 210 nm . Ensure high-purity solvents are used to prevent baseline drift at this low wavelength.

Issue 3: Retention Time Drift

-

Cause: Incomplete column re-equilibration after the gradient.

-

Solution: Extend the post-run equilibration time (15.1 - 20.0 min) by 2-3 minutes.

References

-

ChemSrc. (2025). 3-phenylpentane-1,5-diol - Physicochemical Properties. Retrieved from [Link]

-

Element Lab Solutions. (2024). Phenyl Stationary Phases for HPLC: Mechanisms and Selectivity. Retrieved from [Link]

-

SIELC Technologies. (2018). HPLC Analysis of Phenyl-Substituted Diols (Analogs). Retrieved from [Link]

-

PubChem. (2025).[3] 3-phenylpentane-1,5-diol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of 3-Phenylpentane-1,5-diol via Copper-Catalyzed Grignard Conjugate Addition

Executive Summary & Strategic Rationale

The synthesis of 3-phenylpentane-1,5-diol presents a classic regioselectivity challenge in organic synthesis. A direct reaction between phenylmagnesium bromide (PhMgBr) and a linear ester precursor typically results in 1,2-addition, attacking the carbonyl carbon to form tertiary alcohols rather than the desired carbon skeleton.

To synthesize the 3-phenyl-1,5-diol scaffold, we must install the phenyl ring at the

Key Advantages of This Protocol

-

Regiocontrol: >95% selectivity for 1,4-addition using CuI catalysis.

-

Scalability: Uses standard, inexpensive reagents (PhMgBr, CuI, LiAlH4).

-

Modularity: The protocol allows for substitution of the aryl Grignard to create various 3-aryl-1,5-diol analogs.

Chemical Pathway & Mechanism[1][2]

The synthesis involves two distinct phases.[1][2][3][4][5][6] The critical "Grignard" step is actually a transmetallation event where the magnesium species is converted in situ to a transient organocopper species, which prefers the softer Michael acceptor site.

Reaction Scheme

Figure 1: Two-stage synthetic workflow converting diethyl glutaconate to the target diol via a diester intermediate.

Experimental Protocol

Phase 1: Synthesis of Diethyl 3-Phenylglutarate

Objective: Install the phenyl group via 1,4-conjugate addition. Critical Control Point: Temperature must be maintained below -20°C during addition to prevent 1,2-addition byproducts.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Diethyl Glutaconate | 186.21 | 1.0 | 9.31 g (50 mmol) | Substrate |

| PhMgBr (3.0 M in Et2O) | ~181.3 | 1.2 | 20 mL (60 mmol) | Nucleophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.95 g (5 mmol) | Catalyst |

| Diethyl Ether (anhydrous) | 74.12 | Solvent | 100 mL | Solvent |

| Sat. NH4Cl (aq) | - | - | 100 mL | Quench |

Procedure

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel. Flush with Argon or Nitrogen.

-

Catalyst Preparation: Add CuI (0.95 g) and anhydrous diethyl ether (50 mL) to the flask. Cool the suspension to -78°C (dry ice/acetone bath).

-

Grignard Addition: Transfer the PhMgBr solution (20 mL) to the addition funnel. Add dropwise to the CuI suspension over 15 minutes.

-

Observation: A yellow precipitate (organocopper species) will form.

-

-

Substrate Addition: Dissolve Diethyl Glutaconate (9.31 g) in anhydrous ether (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature < -40°C.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 1 hour.

-

Quench: Carefully pour the reaction mixture into a vigorously stirred beaker containing saturated aqueous NH4Cl (100 mL) and ice.

-

Note: The mixture will turn deep blue due to copper-ammonia complex formation.

-

-

Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, filter, and concentrate in vacuo.

-

Purification: The crude oil (Diethyl 3-phenylglutarate) is typically >90% pure and can be used directly. For analytical grade, purify via flash chromatography (Hexanes/EtOAc 9:1).

Phase 2: Reduction to 3-Phenylpentane-1,5-diol

Objective: Reduce the diester functionalities to primary alcohols. Safety Alert: LiAlH4 is pyrophoric. Use strictly anhydrous conditions.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| Diethyl 3-phenylglutarate | 264.32 | 1.0 | 13.2 g (50 mmol) | Intermediate |

| LiAlH4 (LAH) | 37.95 | 2.5 | 4.75 g (125 mmol) | Reductant |

| THF (anhydrous) | 72.11 | Solvent | 150 mL | Solvent |

Procedure

-

Setup: Flame-dry a 500 mL 2-neck flask with reflux condenser and addition funnel under Nitrogen.

-

Slurry Formation: Add LiAlH4 pellets (4.75 g) and anhydrous THF (100 mL) to the flask. Cool to 0°C.

-

Addition: Dissolve the crude diester from Phase 1 in THF (50 mL). Add dropwise to the LAH slurry.

-

Caution: Exothermic gas evolution (H2). Control addition rate to maintain gentle reflux.

-

-

Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 4 hours to ensure complete reduction.

-

Fieser Workup (Critical for Filtration): Cool to 0°C. Quench carefully in sequence:

-

Add 4.75 mL Water (slowly).

-

Add 4.75 mL 15% NaOH .

-

Add 14.25 mL Water .

-

-

Isolation: Warm to room temperature and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.

-

Final Purification: Concentrate the filtrate. Recrystallize the resulting solid/oil from Et2O/Hexanes or distill under high vacuum (bp ~160°C @ 0.5 mmHg) to obtain 3-phenylpentane-1,5-diol .

Mechanistic Insight & Troubleshooting

Why Copper? (The Kharasch Effect)

Standard Grignard reagents are "hard" nucleophiles (high charge density), preferring the "hard" carbonyl carbon (1,2-addition). Copper salts facilitate transmetallation to organocopper species (e.g.,